2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide
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Overview
Description
1,3,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . These compounds have been the center of attention for their high therapeutic values .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of diacylhydrazides with a variety of reagents . Another method involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is a five-membered ring that contains one oxygen atom and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, 2-(1,3,4-oxadiazol-2-yl)phenol is a solid with a melting point of 109 - 110 degrees Celsius .Scientific Research Applications
Antidiabetic Potential
The compound's antidiabetic properties have been studied through its derivatives. For example, indole-based hybrids with oxadiazole scaffolds have shown promising antidiabetic potential, as evidenced by their ability to inhibit the α-glucosidase enzyme. These derivatives exhibit low cytotoxicity, making them potential candidates for diabetes treatment (Nazir et al., 2018).
Antimicrobial Properties
N-substituted derivatives of this compound, particularly those incorporating a phenylsulfonyl moiety, have shown moderate to significant antibacterial activity. This makes them potential therapeutic agents in the fight against bacterial infections (Khalid et al., 2016).
Anticancer Activity
Certain derivatives of this compound have been evaluated for their anticancer potential, particularly as inhibitors of crucial enzymes like EGFR and COX-2. Their cytotoxic effects on various cancer cell lines indicate potential utility in cancer management (Sever et al., 2020).
Anti-inflammatory Applications
Derivatives of this compound have exhibited significant anti-inflammatory activity, as demonstrated in models like the Carrageenan-induced edema test in rats. This suggests potential use in treating inflammatory conditions (Nargund et al., 1994).
Toxicity Assessment and Tumor Inhibition
Some novel derivatives, including those with oxadiazole and pyrazole, have been evaluated for toxicity assessment and tumor inhibition. These compounds demonstrate potential as therapeutic agents with minimal side effects, providing a direction for future drug development (Faheem, 2018).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for managing complications of diabetes .
Mode of Action
For instance, they have been found to inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical Pathways
It’s known that aldose reductase, a potential target of similar compounds, plays a crucial role in thepolyol pathway of glucose metabolism . Inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
Result of Action
The inhibition of target proteins like aldose reductase can lead to a decrease in the accumulation of harmful metabolites, potentially alleviating symptoms of conditions like diabetic complications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that oxadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions and cellular processes .
Cellular Effects
Oxadiazoles have been reported to exhibit a range of cellular effects, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAJGTGJCCQIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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